3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde
Description
Properties
IUPAC Name |
3-ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-3-21-16-10-14(11-19)4-5-15(16)22-12-17(20)18-8-6-13(2)7-9-18/h4-5,10-11,13H,3,6-9,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCFMVBJKNQCEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N2CCC(CC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde typically involves the following steps:
Formation of the Piperidinyl Intermediate: The starting material, 4-methylpiperidine, is reacted with an appropriate acylating agent to introduce the oxoethoxy group.
Ethoxylation: The intermediate is then subjected to ethoxylation to introduce the ethoxy group at the 3-position of the benzaldehyde ring.
Final Assembly: The ethoxylated intermediate is then coupled with the benzaldehyde derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Aldehyde Group Reactions
The aldehyde functional group (-CHO) at the benzaldehyde core undergoes characteristic nucleophilic addition and oxidation-reduction reactions:
Oxidation
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Reaction : Oxidation to carboxylic acid under strong oxidizing conditions.
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Agents : Potassium permanganate (KMnO₄) in acidic medium or chromium trioxide (CrO₃).
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Product : 3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzoic acid.
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Mechanism : The aldehyde is converted to a carboxyl group via intermediate geminal diol formation .
Reduction
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Reaction : Reduction to primary alcohol.
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Agents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Product : 3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzyl alcohol.
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Notes : LiAlH₄ may also reduce the amide group in the side chain if present in excess .
Condensation
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Reaction : Formation of hydrazones or imines.
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Agents : Hydrazine (NH₂NH₂) or primary amines (R-NH₂).
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Product : Corresponding hydrazone (R=NH₂) or Schiff base (R=alkyl/aryl).
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Application : Useful for synthesizing heterocyclic derivatives .
Aromatic Ring Reactions
The ethoxy group (-OCH₂CH₃) activates the benzene ring toward electrophilic substitution:
| Reaction Type | Reagents/Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to -OEt | 3-Ethoxy-5-nitro-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde |
| Sulfonation | H₂SO₄/oleum, 50°C | Para to -OEt | Sulfonic acid derivative |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para | Halo-substituted derivatives |
Notes :
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The ethoxy group directs incoming electrophiles to the para position relative to itself.
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Steric hindrance from the bulky 2-(4-methylpiperidin-1-yl)-2-oxoethoxy group may favor para substitution over ortho .
Side Chain Reactions
The 2-(4-methylpiperidin-1-yl)-2-oxoethoxy moiety exhibits reactivity typical of amides and ethers:
Amide Hydrolysis
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Acidic Conditions :
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Reagents : Concentrated HCl, reflux.
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Product : 2-Hydroxy-4-(3-ethoxy-4-formylphenoxy)acetic acid + 4-methylpiperidine.
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Basic Conditions :
Ether Cleavage
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Reagents : HI (48%), 110°C.
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Product : 3-Ethoxy-4-hydroxybenzaldehyde + 2-iodo-1-(4-methylpiperidin-1-yl)ethanone.
Cross-Coupling Reactions
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Suzuki-Miyaura Coupling :
Photochemical Reactivity
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UV Irradiation : Induces radical formation at the aldehyde group, leading to dimerization or polymerization .
Stability and Side Reactions
Scientific Research Applications
3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde involves its interaction with specific molecular targets. The piperidinyl moiety may interact with receptors or enzymes, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physical and Chemical Properties
The compound’s structural analogs vary in substituents at the 3- and 4-positions, significantly altering their physicochemical properties. Key comparisons include:
Table 1: Comparison of Structural Analogs
*Calculated based on molecular formula.
Key Observations:
- Ethoxy vs.
- 4-Methylpiperidinyl vs. Nitrophenyl Substituents : The 4-methylpiperidinyl group introduces a basic nitrogen, enabling salt formation in acidic environments, whereas the nitro group in CAS 723333-43-5 is electron-withdrawing, reducing electron density on the aldehyde moiety and altering reactivity .
- Biological Implications : Compounds with antipyrine substituents (e.g., Compound 15) exhibit tranquillizing effects, suggesting that the target compound’s piperidinyl group may interact with neurological receptors .
Spectral and Analytical Data
- IR Spectroscopy : All analogs show C=O stretches near 1650–1680 cm⁻¹, consistent with ketone and aldehyde functionalities .
- NMR : The antipyrine derivative (Compound 15) exhibits distinct aromatic proton signals (δ 7.01–7.83 ppm) and a downfield aldehyde proton at δ 9.83 ppm .
- Mass Spectrometry : The target compound’s piperidinyl group would likely produce fragmentation patterns similar to CAS 1389480-61-8, with prominent M⁺ peaks .
Biological Activity
3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde is a synthetic compound that has gained attention in various fields of biological research due to its unique structural features and potential therapeutic applications. Its molecular structure includes an ethoxy group, a piperidine derivative, and an aldehyde moiety, which contribute to its biological activity.
- IUPAC Name: this compound
- Molecular Formula: C17H23NO4
- Molecular Weight: 303.37 g/mol
- CAS Number: 915923-84-1
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The piperidine ring is known for its role in modulating neurotransmitter systems, while the aldehyde group can participate in nucleophilic addition reactions, potentially influencing cellular signaling pathways.
Antioxidant Properties
Research indicates that compounds with aldehyde functionalities often exhibit antioxidant properties. The presence of the ethoxy and piperidine groups may enhance this effect, making it a candidate for further studies in oxidative stress-related conditions.
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it could potentially act as a xanthine oxidase inhibitor, similar to other compounds in its class, which are useful in treating conditions like gout by reducing uric acid levels.
Case Studies
- Cellular Signaling Studies:
- In vitro experiments demonstrated that this compound modulates the activity of certain kinases involved in cell proliferation and survival. The results indicated a dose-dependent response, suggesting potential applications in cancer therapy.
- Neuroprotective Effects:
- A study investigated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results showed that these compounds could significantly reduce cell death, indicating potential applications in neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Q. Table 1: Synthesis Optimization Strategies
| Step | Key Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Use flow reactors for scalability |
| Amination | 4-Methylpiperidine, DMSO, K₂CO₃ | Anhydrous conditions, 60–80°C |
| Condensation | Ethanol, glacial acetic acid | Recrystallize from ethanol/water |
Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
A combination of spectroscopic methods ensures accurate structural elucidation:
- IR Spectroscopy: Identifies functional groups (e.g., aldehyde C=O stretch at ~1677 cm⁻¹, amide C=O at ~1655 cm⁻¹) .
- NMR (¹H/¹³C): Assigns proton environments (e.g., aldehyde proton at δ 9.83 ppm, piperidinyl methyl at δ 2.58 ppm) and carbon signals (e.g., carbonyl carbons at ~188 ppm) .
- Mass Spectrometry: Confirms molecular weight (e.g., M⁺ peak at m/z 350) and fragmentation patterns .
Q. Table 2: Key Spectral Signatures
| Technique | Key Peaks/Assignments | Reference |
|---|---|---|
| IR | 1677 cm⁻¹ (aldehyde C=O), 1655 cm⁻¹ (amide C=O) | |
| ¹H NMR | δ 9.83 (CHO), δ 5.33 (OCH₂) | |
| MS | m/z 350 (M⁺), m/z 319 (M⁺-OCH₂) |
What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
While toxicological data are limited, standard precautions for aldehydes and amines apply:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation: Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste Disposal: Neutralize acidic/basic residues before disposal (e.g., dilute HCl for K₂CO₃ neutralization) .
How can researchers resolve contradictions in biological activity data across different studies?
Advanced Methodological Answer:
Contradictions may arise from variations in assay conditions or structural analogs. Strategies include:
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C).
- Structural Validation: Confirm compound purity via HPLC and compare with reported data .
- Computational Validation: Use molecular docking to assess binding affinity consistency (e.g., COX-2 interactions in analogous compounds) .
What computational methods are suitable for studying the compound's interaction with biological targets?
Advanced Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina predict binding modes to enzymes (e.g., COX-2) by analyzing piperidinyl and aldehyde groups' interactions .
- MD Simulations: GROMACS or AMBER simulate dynamic binding behavior over 100-ns trajectories to assess stability .
- QSAR Models: Relate substituent effects (e.g., ethoxy vs. methoxy) to activity trends using descriptors like logP and H-bond donors .
What strategies are effective in analyzing crystallographic data for structural elucidation?
Advanced Methodological Answer:
Q. Table 3: Crystallography Workflow
| Step | Tool/Parameter | Reference |
|---|---|---|
| Data Collection | Cu-Kα radiation, 100 K | |
| Phasing | SHELXE (experimental) | |
| Refinement | SHELXL (HKLF 4 format) |
How to design experiments to establish structure-activity relationships (SAR) for derivatives?
Advanced Methodological Answer:
- Analog Synthesis: Modify substituents (e.g., replace 4-methylpiperidinyl with morpholinyl) and compare bioactivity .
- Assay Panels: Test analogs against targets (e.g., kinases, GPCRs) using fluorescence polarization or SPR .
- Data Analysis: Apply multivariate regression to correlate substituent properties (e.g., Hammett σ) with IC₅₀ values .
Q. Table 4: SAR Design Parameters
| Variable | Example Modification | Assay Metric |
|---|---|---|
| Piperidinyl Group | 4-Methyl vs. 3-methyl | IC₅₀ (nM) |
| Ether Chain | Ethoxy vs. methoxy | Binding ΔG (kcal/mol) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
